molecular formula C10H5BrFNO3 B1527454 2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid CAS No. 1248449-30-0

2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No. B1527454
CAS RN: 1248449-30-0
M. Wt: 286.05 g/mol
InChI Key: CSERUWCULLPIGW-UHFFFAOYSA-N
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Description

The compound “4-Bromo-2-fluorophenylacetic acid” is a carboxylic acid organic compound, which can be used as a pharmaceutical intermediate for pharmaceutical synthesis and scientific research .


Synthesis Analysis

While specific synthesis information for “2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid” was not found, a related compound, “4-Bromo-2-fluorophenylacetic acid”, can be prepared by reacting 2-(4-bromo-2-fluorophenyl)acetonitrile with MeOH in NaOH solution .


Molecular Structure Analysis

The molecular structure of a similar compound, “4-Bromo-2-fluorobiphenyl”, has been reported. It has a molecular formula of C12H8BrF, an average mass of 251.094 Da, and a monoisotopic mass of 249.979340 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “4-Bromo-2-fluorobiphenyl”, include a density of 1.4±0.1 g/cm3, a boiling point of 298.8±20.0 °C at 760 mmHg, and a flash point of 138.3±16.6 °C .

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis and biological evaluation of halogenatedphenyl benzoxazole-5-carboxylic acids, including those with bromo and fluoro substituents. These compounds were evaluated for anti-inflammatory activity and cytotoxicity, highlighting the potential of halogenated drugs and benzoxazoles in therapeutic applications. The significance of the presence of halogen atoms in increasing the number of marketed halogenated drugs and the importance of benzoxazoles was emphasized. Specific compounds exhibited significant anti-inflammatory activity and excellent cytotoxic activity against certain cell lines, with molecular docking analysis showing good binding interactions with their biochemical targets (Thakral et al., 2022).

Synthesis of Heterocyclic Compounds

Another research area involves the synthesis of heterocyclic compounds, where substituted carboxylic acid anilides react to form various derivatives. The study explores the reactivity of different substituents, including fluoro and bromo, towards creating novel heterocycles, indicating a method to manipulate substituent effects for desired chemical transformations (Heinicke et al., 2001).

Anticancer Agents Development

A report on the synthesis of triazolothiadiazole derivatives starting from amino-triazoles and fluorobenzoic acids discusses the creation of potential anticancer agents. This highlights the role of halogenated compounds in constructing biologically active heterocycles with potential therapeutic applications (Bhat et al., 2004).

Corrosion Inhibition Studies

Research on triazole Schiff bases as corrosion inhibitors on mild steel demonstrates the application of fluorine-containing compounds in industrial contexts. This study elucidates how the structural elements, including bromo and fluoro substituents, affect the efficiency of corrosion inhibitors, providing insights into designing more effective corrosion prevention strategies (Chaitra et al., 2015).

Photophysical Properties and Application Prospects

The synthesis and study of aryl-1,2,3-triazol-4-carboxylic acids demonstrate the influence of structural modifications on photophysical properties. This research highlights the potential applications of such compounds in sensing technologies and biological research, indicating the versatility of halogenated compounds in developing novel materials and sensors (Safronov et al., 2020).

Safety and Hazards

The safety and hazards of a similar compound, “(4-Bromo-2-fluorophenyl)boronic acid”, include warnings that it is harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO3/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSERUWCULLPIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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